![molecular formula C13H26Cl2N2 B1377115 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride CAS No. 1427380-79-7](/img/structure/B1377115.png)
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride
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Overview
Description
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride, also known as 1-P6A, is a synthetic piperidine derivative that has been widely used in laboratory experiments due to its ability to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). It has been studied extensively in order to understand its mechanism of action and its biochemical and physiological effects. In addition, 1-P6A has been used in a variety of laboratory experiments due to its advantages over other inhibitors.
Scientific Research Applications
Pharmacological Research
The pharmacological applications of piperidine derivatives are extensive. They are present in more than twenty classes of pharmaceuticals and are particularly significant in the discovery and evaluation of potential drugs containing the piperidine moiety. This compound could be used in the development and testing of new pharmacological agents .
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are known to interact with various targets, leading to a range of biological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a range of pharmacological activities .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2.2ClH/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13;;/h12,14H,1-11H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTKGPRVTWCSJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CC23CCNCC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride |
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